molecular formula C12H14N2O3 B11770043 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid

2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B11770043
M. Wt: 234.25 g/mol
InChI Key: NUEQRBGDMHCABN-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring The compound also features a hydroxy-butyl side chain and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by the introduction of the hydroxy-butyl side chain. The reaction conditions typically include:

    Condensation Reaction: o-Phenylenediamine is reacted with a carboxylic acid derivative, such as 5-carboxylic acid chloride, in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Introduction of Hydroxy-Butyl Side Chain: The intermediate product is then subjected to a nucleophilic substitution reaction with 3-chlorobutanol in the presence of a base like potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy-butyl side chain can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.

Major Products Formed

    Oxidation: Formation of 2-(3-Oxo-butyl)-1H-benzoimidazole-5-carboxylic acid.

    Reduction: Formation of 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-methanol.

    Substitution: Formation of 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-nitrocarboxylic acid.

Scientific Research Applications

2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives, such as:

    2-(2-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid: Similar structure but with a shorter hydroxy-ethyl side chain.

    2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid: Similar structure but with a hydroxy-propyl side chain.

    2-(4-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid: Similar structure but with a longer hydroxy-butyl side chain.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-(3-hydroxybutyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-7(15)2-5-11-13-9-4-3-8(12(16)17)6-10(9)14-11/h3-4,6-7,15H,2,5H2,1H3,(H,13,14)(H,16,17)

InChI Key

NUEQRBGDMHCABN-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=NC2=C(N1)C=C(C=C2)C(=O)O)O

Origin of Product

United States

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